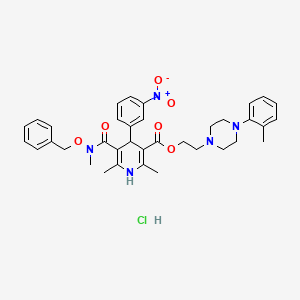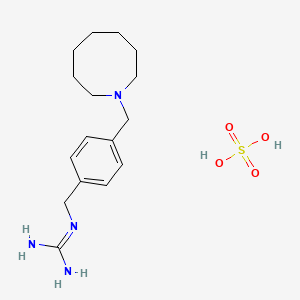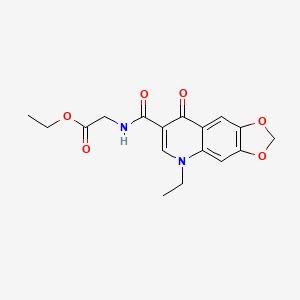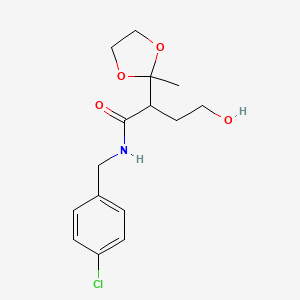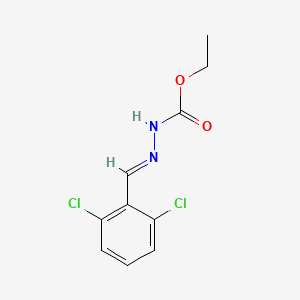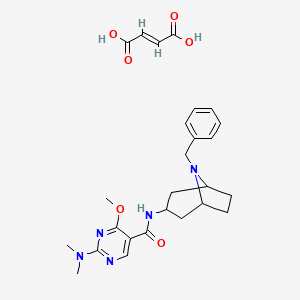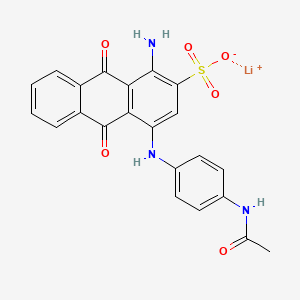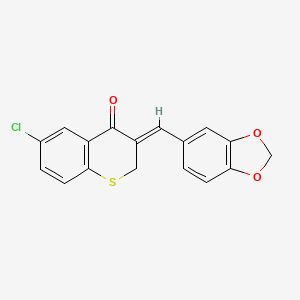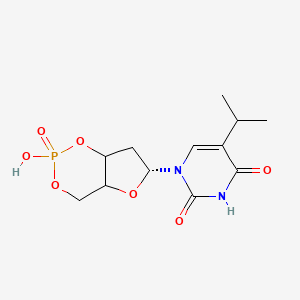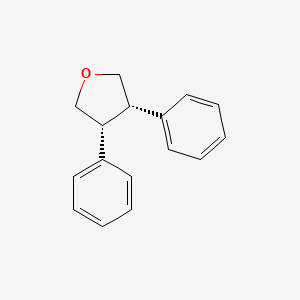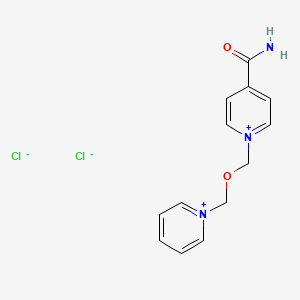
4-Carbamoyl-1,1'-(oxydimethylene)dipyridinium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride involves several steps. One common method involves the reaction of 4-aminocarbonylpyridine with formaldehyde and hydrochloric acid to form the intermediate compound, which is then reacted with 2-hydroxyiminomethylpyridine to yield the final product . The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained .
化学反応の分析
4-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
4-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying cholinesterase activity and inhibition . In biology, it is used to investigate the effects of organophosphate poisoning and the mechanisms of cholinesterase reactivation . In medicine, it is used as an antidote for treating organophosphate poisoning, which is a common issue in cases of pesticide exposure . Additionally, it has applications in the industry for the development of new cholinesterase inhibitors and reactivators .
作用機序
The mechanism of action of 4-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride involves its ability to reactivate cholinesterase enzymes that have been inhibited by organophosphates . The compound binds to the inhibited enzyme and removes the organophosphate group, restoring the enzyme’s activity . This process involves specific molecular targets and pathways, including the active site of the cholinesterase enzyme and the formation of a transient intermediate complex .
類似化合物との比較
4-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride is unique compared to other cholinesterase reactivators due to its specific structure and reactivity . Similar compounds include obidoxime chloride and pralidoxime chloride, which also function as cholinesterase reactivators . 4-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride has been shown to have higher efficacy in certain cases of organophosphate poisoning .
特性
CAS番号 |
82381-66-6 |
|---|---|
分子式 |
C13H15Cl2N3O2 |
分子量 |
316.18 g/mol |
IUPAC名 |
1-(pyridin-1-ium-1-ylmethoxymethyl)pyridin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C13H14N3O2.2ClH/c14-13(17)12-4-8-16(9-5-12)11-18-10-15-6-2-1-3-7-15;;/h1-9H,10-11H2,(H-,14,17);2*1H/q+1;;/p-1 |
InChIキー |
GOHUOPUSURTLFE-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


